molecular formula C6H2ClF4N B6325232 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, 85% CAS No. 1207665-87-9

2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, 85%

Cat. No. B6325232
CAS RN: 1207665-87-9
M. Wt: 199.53 g/mol
InChI Key: YNCFDWPCYZMBBN-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethyl)pyridine” is a type of fluorinated building block . It’s a colorless to off-white liquid . The empirical formula is C6H3ClF3N, and the molecular weight is 181.54 .


Synthesis Analysis

This compound can be synthesized from 2-chloro-4-iodopyridine . There are also other methods for introducing trifluoromethylpyridine (TFMP) groups within the structures of other molecules .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccnc(Cl)c1 .


Chemical Reactions Analysis

“2-Chloro-4-(trifluoromethyl)pyridine” may be used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, are key structural ingredients in the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Aminopyridines

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .

Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

2-Fluoro-4-(trifluoromethyl)pyridine is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Preparation of Trifluoromethylpyridyllithiums

Trifluoromethylpyridine can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .

Synthesis of Metal-Organic Frameworks (MOFs)

Trifluoromethylpyridine can be used in the synthesis of metal-organic frameworks (MOFs) .

Synthesis of Methiodide Salts

Trifluoromethylpyridine can be used in the synthesis of methiodide salts .

Production of Chlorfenapyr

2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained by stepwise deep chlorination of 2-methylpyridine, has a wide range of applications. For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCFDWPCYZMBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine

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